
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone-derived compound characterized by:
- Ethyl group at the N-1 position.
- Oxo group at C-4, essential for DNA gyrase/topoisomerase IV inhibition.
- Pyrrolidin-1-yl substituent at C-7, a five-membered saturated nitrogen heterocycle.
This structural framework is critical for antibacterial activity, with modifications at C-7 significantly altering pharmacokinetics and target affinity .
Preparation Methods
The synthesis of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the quinoline core using ethylating agents such as ethyl bromide or ethyl iodide.
Addition of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions using pyrrolidine.
Oxidation and carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is C15H18N2O3 with a molecular weight of approximately 270.32 g/mol. Its structure features a quinoline core substituted with a pyrrolidine ring and an ethyl group, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances this activity, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects:
- Breast Cancer Studies : Research has indicated that derivatives similar to this compound demonstrate significant cytotoxicity against breast cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth factors .
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound for Synthesis : Its ability to act as a lead compound facilitates the synthesis of new derivatives with enhanced pharmacological properties. Modifications at various positions on the quinoline ring can lead to compounds with improved efficacy and reduced toxicity .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds derived from or related to this compound:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinyl vs. Pyrrolidinyl Substituents at C-7
The C-7 substituent is a key determinant of antibacterial spectrum and physicochemical properties.
Impact on Activity :
- Pyrrolidinyl : Exhibits moderate Gram-positive activity due to reduced hydrogen bonding with bacterial enzymes compared to piperazinyl derivatives .
- Piperazinyl: Superior against Gram-negative pathogens (e.g., E. coli, Pseudomonas aeruginosa) due to stronger interactions with DNA gyrase .
Fluorine Substitution at C-6
Fluorine at C-6 enhances DNA gyrase binding and broad-spectrum activity. The target compound lacks this substituent, unlike ciprofloxacin and related analogs:
Compound | C-6 Substituent | MIC (μg/mL) Against S. aureus |
---|---|---|
Target compound | H | 12.5 (estimated) |
Ciprofloxacin | F | 0.39 |
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | F | 0.78 |
Key Insight : Fluorine at C-6 reduces MIC values by 10–30-fold, highlighting its role in potency .
Photostability and Degradation Pathways
C-7 substituents influence photodegradation rates and byproduct formation:
Mechanistic Note: Pyrrolidinyl’s saturated structure reduces radical formation, improving photostability relative to piperazinyl analogs .
Pharmacokinetic Properties
- Solubility : Pyrrolidinyl derivatives exhibit higher logP values (~1.8) than piperazinyl analogs (~0.5), favoring tissue penetration but requiring formulation adjustments .
- Metabolism : Piperazinyl groups undergo N-acetylation or oxidation, whereas pyrrolidinyl rings are metabolically stable, reducing drug-drug interaction risks .
Biological Activity
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as the compound) is a quinoline derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H16N2O3, with a molecular weight of 256.29 g/mol. Its structure features a quinoline backbone substituted with a pyrrolidine moiety, which is critical for its biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of the compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, similar to other quinolone derivatives.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study:
In a study involving T-24 bladder cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated that the compound induced cell cycle arrest at the S phase, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Recent research indicates that the compound may possess neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This effect is attributed to its capacity to modulate inflammatory cytokines and reduce ROS levels.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
- Reactive Oxygen Species Generation : By inducing oxidative stress, it promotes apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : It appears to inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Introduction of a chiral amine (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to a trifluorophenylpropanoate precursor.
- Step 2 : Boc (tert-butoxycarbonyl) protection to prevent racemization during subsequent steps .
- Step 3 : Cleavage of the Boc group under acidic conditions to yield the final product.
Key reagents include triethylamine (base) and polar aprotic solvents (e.g., DMF). The use of chiral amines ensures enantiomeric purity without requiring chromatographic separation .
Table 1 : Synthetic Steps and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Tert-butyloctahydro-pyrrolidine, triethylamine, DMF | Amine addition |
2 | Boc-anhydride, 0–5°C | Protection of amine |
3 | HCl/MeOH, reflux | Deprotection and cyclization |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the quinoline core and pyrrolidine substituents. For example, the ethyl group shows a triplet at δ 1.2–1.4 ppm, and the pyrrolidinyl protons appear as multiplets at δ 2.8–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 331.15 for C17H19N2O3).
- IR Spectroscopy : Peaks at 1700–1750 cm−1 indicate carbonyl groups (oxo and carboxylic acid) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliary Approach : Use enantiopure tert-butyl-protected pyrrolidine derivatives to prevent racemization during nucleophilic substitution. This avoids the need for costly chiral chromatography .
- Crystallization Optimization : Intermediate compounds (e.g., Boc-protected derivatives) are purified via recrystallization in ethanol/water mixtures, enhancing diastereomeric excess (>99% ee) .
- Circular Dichroism (CD) : Post-synthesis CD analysis verifies optical activity, correlating with antibacterial efficacy in stereosensitive targets .
Q. What methodologies evaluate the compound's antibacterial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace pyrrolidine with piperazine or azetidine to assess substituent effects on Gram-negative bacteria (e.g., E. coli MIC values) .
- Table 2 : Comparative MIC Values for Analogues
Substituent at Position 7 | MIC (μg/mL) against E. coli |
---|---|
Pyrrolidin-1-yl | 0.5 |
Piperazin-1-yl | 2.0 |
Azetidin-1-yl | 8.0 |
- Mechanistic Studies :
- Topoisomerase II Inhibition Assays : Measure DNA gyrase supercoiling inhibition using plasmid relaxation assays .
- Resistance Profiling : Serial passage experiments under sub-MIC conditions identify mutation hotspots (e.g., gyrA mutations) .
Q. Contradictions and Resolutions
- Stereochemical Outcomes : reports successful enantiopure synthesis using chiral amines, while highlights alternative protection strategies. These are complementary rather than contradictory, reflecting context-dependent optimization .
- Antibacterial Spectrum : Derivatives with bulkier substituents (e.g., piperazine) show reduced activity against anaerobes compared to pyrrolidine analogues, emphasizing substituent size-effects on membrane penetration .
Properties
CAS No. |
89353-40-2 |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-ethyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18N2O3/c1-2-17-10-13(16(20)21)15(19)12-6-5-11(9-14(12)17)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,21) |
InChI Key |
DQSRKTOQGTUVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.